Ocoteine

Übersicht

Beschreibung

Ocoteine is an alpha 1-adrenoceptor antagonist.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Properties

Ocoteine has shown promise as an anticancer agent, particularly in inhibiting the proliferation of certain cancer cell lines. Research indicates that this compound exhibits significant activity against prostate cancer cells, acting as an alpha-1 adrenoceptor blocking agent, which may contribute to its anticancer effects .

Antiplatelet Activity

Studies have highlighted this compound's potential in preventing platelet aggregation, which could be beneficial in managing cardiovascular diseases . This property suggests that this compound may play a role in developing treatments for conditions related to thrombosis.

Phytochemical Screening

Extraction Optimization

The extraction of this compound and other bioactive compounds from Ocotea guianensis has been optimized using ultrasound-assisted extraction methods. A study demonstrated that using 70% ethanol as a solvent at 40 °C significantly improved the extraction yield of this compound and related metabolites . The optimized extraction conditions resulted in yields ranging from 1.97% to 10.76%, indicating the efficiency of this method for phytochemical analysis.

| Extraction Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent Composition | 70% Ethanol | 10.76 |

| Extraction Temperature | 40 °C | |

| Sample to Solvent Ratio | 1:12 | |

| Particle Size | 0.595 mm |

Ethnopharmacological Insights

This compound is not only valued for its chemical properties but also for its traditional uses in various cultures. In regions where Ocotea guianensis is indigenous, local populations utilize it for its medicinal properties, often employing it in herbal remedies aimed at treating ailments such as inflammation and pain .

Case Studies

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on prostate cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis. The mechanism was linked to its action on alpha-1 adrenoceptors, which are implicated in tumor progression .

Case Study: Phytochemical Analysis

A comprehensive phytochemical analysis conducted on Ocotea guianensis identified this compound along with other metabolites such as glycosylated flavonoids and aporphinic alkaloids. The study utilized high-resolution mass spectrometry to characterize these compounds, providing insights into their potential health benefits and applications in nutraceuticals .

Eigenschaften

CAS-Nummer |

73791-37-4 |

|---|---|

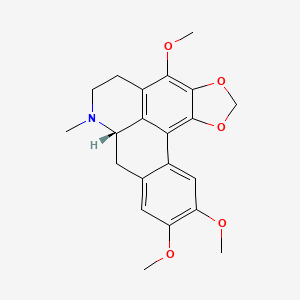

Molekularformel |

C21H23NO5 |

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

(12S)-7,16,17-trimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |

InChI |

InChI=1S/C21H23NO5/c1-22-6-5-12-17-14(22)7-11-8-15(23-2)16(24-3)9-13(11)18(17)20-21(19(12)25-4)27-10-26-20/h8-9,14H,5-7,10H2,1-4H3/t14-/m0/s1 |

InChI-Schlüssel |

XEZKWYLHAOYOCL-AWEZNQCLSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |

Isomerische SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |

Kanonische SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ocoteine ocoteine hydrochloride, (S)-isomer ocoteine, (S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.